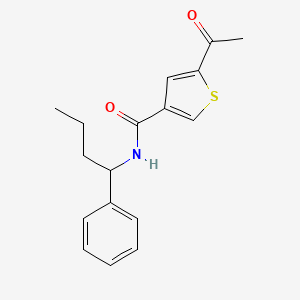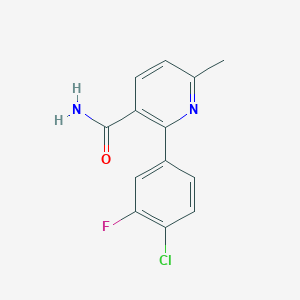![molecular formula C18H20N4O B4529190 5-[3-[1-(2-Propoxyethyl)pyrazol-3-yl]phenyl]pyrimidine](/img/structure/B4529190.png)
5-[3-[1-(2-Propoxyethyl)pyrazol-3-yl]phenyl]pyrimidine
Overview
Description
5-[3-[1-(2-Propoxyethyl)pyrazol-3-yl]phenyl]pyrimidine is a complex heterocyclic compound that features a pyrazole ring fused to a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-[1-(2-Propoxyethyl)pyrazol-3-yl]phenyl]pyrimidine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazine with a 1,3-diketone or β-ketoester under acidic or basic conditions.
Attachment of the Propoxyethyl Group: The propoxyethyl group can be introduced via an alkylation reaction using an appropriate alkyl halide and a base.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclocondensation reaction involving a β-dicarbonyl compound and a guanidine derivative.
Coupling of the Pyrazole and Pyrimidine Rings: The final step involves coupling the pyrazole and pyrimidine rings through a cross-coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
5-[3-[1-(2-Propoxyethyl)pyrazol-3-yl]phenyl]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and bases or acids as catalysts.
Major Products
Scientific Research Applications
5-[3-[1-(2-Propoxyethyl)pyrazol-3-yl]phenyl]pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-[3-[1-(2-Propoxyethyl)pyrazol-3-yl]phenyl]pyrimidine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- **3-[1-(2-Propoxyethyl)pyrazol-3-yl]phenyl]pyrimidine
- **5-[3-[1-(2-Methoxyethyl)pyrazol-3-yl]phenyl]pyrimidine
- **5-[3-[1-(2-Ethoxyethyl)pyrazol-3-yl]phenyl]pyrimidine
Uniqueness
5-[3-[1-(2-Propoxyethyl)pyrazol-3-yl]phenyl]pyrimidine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the propoxyethyl group can enhance its lipophilicity and ability to cross biological membranes, potentially improving its efficacy as a drug candidate .
Properties
IUPAC Name |
5-[3-[1-(2-propoxyethyl)pyrazol-3-yl]phenyl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c1-2-9-23-10-8-22-7-6-18(21-22)16-5-3-4-15(11-16)17-12-19-14-20-13-17/h3-7,11-14H,2,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVYZSYWDNPSSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCN1C=CC(=N1)C2=CC(=CC=C2)C3=CN=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-2-morpholin-4-ylbenzamide](/img/structure/B4529108.png)
![N-(3-hydroxypropyl)-1-{3-[(2-methylprop-2-en-1-yl)oxy]benzyl}piperidine-3-carboxamide](/img/structure/B4529113.png)
![N-[2-(dimethylamino)ethyl]-N-(3-thienylmethyl)quinoline-2-carboxamide](/img/structure/B4529115.png)

![N-[3-(acetylamino)phenyl]-3-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]propanamide](/img/structure/B4529126.png)

![N-cyclohexyl-2-{[2-(4-hydroxyphenyl)ethyl]amino}butanamide](/img/structure/B4529136.png)
![3-[1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-4-piperidinyl]-N-phenylpropanamide](/img/structure/B4529138.png)
![N'-(2-ethoxyphenyl)-N-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]malonamide](/img/structure/B4529141.png)
![(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-[(2-hydroxyphenoxy)acetyl]piperidin-3-ol](/img/structure/B4529149.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-(imidazo[1,2-a]pyrimidin-6-ylmethyl)-2-methoxyethanamine](/img/structure/B4529160.png)
![2-methyl-5-{4-[3-(3-pyridinyl)propanoyl]-1-piperazinyl}-3(2H)-pyridazinone](/img/structure/B4529168.png)
![[1-[1-[[3-(2-Methylphenyl)phenyl]methyl]piperidin-4-yl]triazol-4-yl]methanol](/img/structure/B4529187.png)
![6-methyl-N-{[4-(methylsulfonyl)morpholin-2-yl]methyl}-2-propylpyrimidin-4-amine](/img/structure/B4529198.png)
